Isoxazol-5-yl-acetic acid hydrazide physical and chemical properties
Isoxazol-5-yl-acetic acid hydrazide physical and chemical properties
An In-depth Technical Guide to Isoxazol-5-yl-acetic acid hydrazide
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of Isoxazol-5-yl-acetic acid hydrazide. The information herein is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and related fields.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2][3][4] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other.[5] This scaffold is present in various drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
Hydrazides are a class of organic compounds characterized by the presence of a -C(=O)NHNH2 functional group. They are versatile building blocks in the synthesis of various heterocyclic systems and have been shown to exhibit a broad spectrum of biological activities, including antitubercular and antidepressant effects.[6][7] The combination of the isoxazole ring and the acetic acid hydrazide moiety in Isoxazol-5-yl-acetic acid hydrazide suggests its potential as a scaffold for the development of novel therapeutic agents.
Physical and Chemical Properties
| Property | Value (Estimated or from Related Compounds) | Source |
| Molecular Formula | C5H7N3O2 | Calculated |
| Molecular Weight | 141.13 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | [8] |
| Melting Point | Data not available. Related compounds like 3-methyl-5-isoxazoleacetic acid have a melting point of 549 °F / 287 °C (dec.).[9] Acetic hydrazide has a melting point of 57 - 60 °C.[10] | |
| Boiling Point | Data not available. Acetic hydrazide has a boiling point of 129 °C.[10] | |
| Solubility | Likely soluble in polar organic solvents like methanol and dichloromethane.[8] Water solubility is expected to be moderate.[10] | |
| pKa | Data not available | |
| logP | Data not available. The log Pow for acetic hydrazide is -1.58.[10] |
Synthesis and Reactivity
The synthesis of Isoxazol-5-yl-acetic acid hydrazide can be conceptually approached through the hydrazinolysis of a corresponding ester, a common and effective method for preparing hydrazides.[6]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of Isoxazol-5-yl-acetic acid hydrazide.
The reactivity of Isoxazol-5-yl-acetic acid hydrazide is dictated by its functional groups. The hydrazide moiety can undergo reactions such as acylation, condensation with aldehydes and ketones to form hydrazones, and cyclization to form various five-membered heterocycles like oxadiazoles and pyrazoles.[6] The isoxazole ring itself can be susceptible to ring-opening reactions under certain conditions, such as treatment with a strong base or reducing agents.[11][12]
Experimental Protocols
Synthesis of Isoxazol-5-yl-acetic acid hydrazide
This protocol is a generalized procedure based on standard methods for hydrazide synthesis.[13]
-
Esterification: Isoxazol-5-yl-acetic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved by refluxing the acid in an excess of the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid.
-
Hydrazinolysis:
-
Dissolve the Isoxazol-5-yl-acetic acid ester in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (an equimolar amount or a slight excess) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show signals for the methylene protons adjacent to the carbonyl group, the NH and NH2 protons of the hydrazide moiety, and the protons on the isoxazole ring.[13][14][15]
-
¹³C NMR would show characteristic peaks for the carbonyl carbon, the methylene carbon, and the carbons of the isoxazole ring.[13][14][15]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Safety and Handling
Specific safety data for Isoxazol-5-yl-acetic acid hydrazide is not available. However, based on related compounds, the following precautions should be taken.[16][17][18]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[16][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
-
Health Hazards: Hydrazide derivatives can be toxic if swallowed and may cause skin and eye irritation.[10][16] Some hydrazides are suspected of causing genetic defects and cancer.[10][16]
-
Fire and Explosion Hazards: The flammability of this compound is unknown, but like many organic compounds, it should be kept away from open flames and strong oxidizing agents.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] Some related compounds are moisture-sensitive.[17]
References
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- NextSDS. (n.d.). 3-Isoxazoleacetic acid, 5-methyl-, hydrazide — Chemical Substance Information.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Acethydrazide.
- NextSDS. (n.d.). Acetic acid, 2-(3,3,5-trimethyl-5-isoxazolidinyl)hydrazide — Chemical Substance Information.
- MDPI. (n.d.). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Ass.
- European Journal of Biomedical AND Pharmaceutical sciences. (n.d.). Synthesis and characterization of some novel oxadiazole derivatives.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - Acetic hydrazide.
- ChemicalBook. (n.d.). 62438-03-3(5-Methyl-3-isoxazolecarboxylic Acid Hydrazide) Product Description.
- Chemical Synthesis Database. (2025, May 20). (3-hydroxy-5-isoxazolyl)acetic acid.
- MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
- PMC. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.
- Fisher Scientific. (2009, March 13). SAFETY DATA SHEET - 3-Methyl-5-isoxazoleacetic acid.
- PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives.
- RSC Publishing. (2026, February 11). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
- PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
- MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.
- ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
- PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
- Fisher Scientific. (n.d.). Isoxazoles.
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MDPI. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][19][20][21]Triazines: Synthesis and Photochemical Properties. Retrieved from
- MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- PMC. (n.d.). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses.
- IntechOpen. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- PMC. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Cheméo. (n.d.). Chemical Properties of Acetic acid, hydrazide (CAS 1068-57-1).
- ResearchGate. (2026, February 24). Reaction of Hydrazide of (Tetrazol-5-yl)acetic Acid with Isothiocyanates and Antimicrobial Investigations of Newly-Obtained Compounds | Request PDF.
- PSE Community.org. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
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